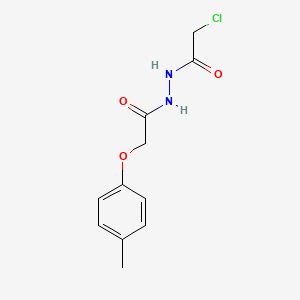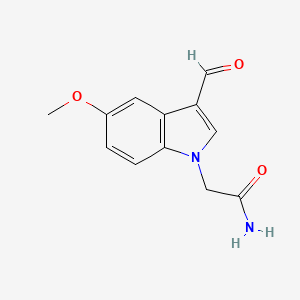
Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Antianxiety Activity of Pyridine Derivatives
A study by Amr et al. (2008) synthesized a series of oxadiazole pyridine derivatives using 2-chloro-6-hydrazinoisonicotinic acid hydrazide. These compounds demonstrated significant antianxiety activity, comparable to diazepam, a standard anxiolytic drug. This research underscores the potential of chloro-acetic acid derivatives in developing new antianxiety medications Amr, S. F. Mohamed, N. A. Abdel-Hafez, & M. Abdalla, 2008.
Crystal Structure Analysis
Mamatha et al. (2017) focused on the synthesis and characterization, including crystal structure analysis, of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide. Their findings contribute to the understanding of the structural aspects of these compounds, which is crucial for the design of drugs with specific biological activities Mamatha, S. Naveen, Zabiulla, Y. H. Mohammed, N. K. Lokanath, & S. Khanum, 2017.
Acylation of Hydrazides
Hojo et al. (2002) discussed the acylation reactions of hydrazides with acetic acid and formic acid, highlighting the importance of these reactions in peptide synthesis. This study provides insight into the chemical behavior of hydrazides, which are key intermediates in the synthesis of various pharmacologically active compounds Hojo, M. Maeda, T. Smith, & K. Kawasaki, 2002.
Molybdenum(VI) Oxo Complexes
Research by Qian et al. (2014) on molybdenum(VI) oxo complexes with tridentate hydrazone ligands expands the scope of chloro-acetic acid derivatives in inorganic chemistry, particularly in the synthesis of complexes with potential catalytic activities Qian, H. H. Li, Y. N. Li, Z. You, & H. Zhu, 2014.
Antimicrobial and Antitubercular Activities
A study by Raja et al. (2010) explored the synthesis of diphenyl hydrazones and semicarbazones from phenoxy or 4-bromophenoxy acetic acid hydrazide. These compounds exhibited notable antibacterial and antitubercular activities, presenting a promising avenue for the development of new antimicrobial agents Raja, A. Agarwal, N. Mahajan, S. Pandeya, & S. Ananthan, 2010.
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-2-4-9(5-3-8)17-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGFSPQXKMUQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390405 |
Source


|
| Record name | Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-87-3 |
Source


|
| Record name | 2-Chloroacetic acid 2-[2-(4-methylphenoxy)acetyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)


![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)






![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

